molecular formula C10H12FNO B14192237 Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- CAS No. 834155-44-1

Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)-

Cat. No.: B14192237
CAS No.: 834155-44-1
M. Wt: 181.21 g/mol
InChI Key: RJPMGAJSSUPUBR-UWVGGRQHSA-N
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Description

Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- is a chiral compound with a unique structure that includes a cyclopropane ring, a fluorine atom, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: This compound is of interest for its potential pharmacological properties, including as a candidate for drug development.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1R,2R)-: The enantiomer of the compound , with different stereochemistry.

    Cyclopropanamine, 2-chloro-1-(4-methoxyphenyl)-: A similar compound with a chlorine atom instead of fluorine.

    Cyclopropanamine, 2-fluoro-1-(4-hydroxyphenyl)-: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

Cyclopropanamine, 2-fluoro-1-(4-methoxyphenyl)-, (1S,2S)- is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

834155-44-1

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(1S,2S)-2-fluoro-1-(4-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-8-4-2-7(3-5-8)10(12)6-9(10)11/h2-5,9H,6,12H2,1H3/t9-,10-/m0/s1

InChI Key

RJPMGAJSSUPUBR-UWVGGRQHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]2(C[C@@H]2F)N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2F)N

Origin of Product

United States

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